SR9011 Exhibits a Distinct REV-ERBβ/α Selectivity Ratio Compared to SR9009
In HEK293 cell-based Gal4 reporter assays, SR9011 shows IC50 values of 790 nM for REV-ERBα and 560 nM for REV-ERBβ, yielding a β/α selectivity ratio of 1.41 [1]. In contrast, the commonly used analog SR9009 exhibits IC50 values of 670 nM for REV-ERBα and 800 nM for REV-ERBβ, resulting in an inverse β/α ratio of 0.84 [2]. This inversion of subtype preference represents a fundamental pharmacological difference between the two compounds.
| Evidence Dimension | REV-ERB Isoform Selectivity (IC50 Ratio β/α) |
|---|---|
| Target Compound Data | REV-ERBα IC50 = 790 nM; REV-ERBβ IC50 = 560 nM; β/α ratio = 1.41 |
| Comparator Or Baseline | SR9009: REV-ERBα IC50 = 670 nM; REV-ERBβ IC50 = 800 nM; β/α ratio = 0.84 |
| Quantified Difference | SR9011 is 1.68-fold more potent at REV-ERBβ than at REV-ERBα; SR9009 is 1.19-fold more potent at REV-ERBα than at REV-ERBβ. |
| Conditions | Gal4-REV-ERBα and Gal4-REV-ERBβ cotransfection assays in HEK293 cells |
Why This Matters
This differential isoform selectivity may lead to distinct biological outcomes, as REV-ERBα and REV-ERBβ have non-redundant roles in regulating specific gene networks.
- [1] Solt, L. A., Wang, Y., Banerjee, S., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature, 485(7396), 62-68. View Source
- [2] Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery, 13(3), 197-216. View Source
